molecular formula C25H24Cl2O B570108 1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol CAS No. 1384881-74-6

1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol

Cat. No. B570108
CAS RN: 1384881-74-6
M. Wt: 411.366
InChI Key: ZAPRUVGHFHCMGQ-UHFFFAOYSA-N
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Description

1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol, also known as 4-Chloro-1-phenyl-3-penten-1-ol (CPP), is an important organic compound that is used in many scientific research applications. CPP is a compound with a unique structure and properties, and it has been studied extensively in recent years.

Scientific Research Applications

CPP has a wide range of scientific research applications. It has been used as a model compound in organic synthesis, as a reagent in the synthesis of other organic compounds, and as a catalyst in various reactions. CPP has also been used to study the effects of alkyl substituents on the reactivity of compounds, as well as the effects of different reaction conditions on the reactivity of compounds.

Mechanism of Action

CPP is an organic compound that is capable of undergoing a variety of reactions. The most common reaction is the Wittig reaction, which involves the formation of an alkene. In this reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The reaction is catalyzed by a base, such as potassium carbonate, and the product is a substituted alkene.
Biochemical and Physiological Effects
CPP has been studied extensively in terms of its biochemical and physiological effects. Studies have shown that CPP has a wide range of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. CPP has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The use of CPP in laboratory experiments provides several advantages. CPP is a relatively inexpensive compound and it is easy to synthesize. It is also relatively stable and has a wide range of applications. However, there are some limitations to the use of CPP in laboratory experiments. CPP is a highly reactive compound and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions. In addition, CPP can be difficult to purify and it can be toxic if not handled properly.

Future Directions

The potential future directions of CPP research are numerous. Further studies are needed to explore the effects of CPP on different biological systems, as well as its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of CPP and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore the potential applications of CPP in other areas, such as food processing and pharmaceuticals.

Synthesis Methods

CPP can be synthesized by a variety of methods, but the most common method is the Wittig reaction. In this reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The reaction is catalyzed by a base, such as potassium carbonate, and the product is a substituted alkene. The Wittig reaction is a highly efficient and cost-effective method for synthesizing CPP.

properties

IUPAC Name

3,3-bis[(4-chlorophenyl)methyl]-1-phenylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2O/c1-2-25(16-19-8-12-22(26)13-9-19,17-20-10-14-23(27)15-11-20)18-24(28)21-6-4-3-5-7-21/h2-15,24,28H,1,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRUVGHFHCMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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